1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea
Description
1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea is a urea-derived compound featuring two distinct aromatic substituents: a naphthalene group linked via a methylene bridge and a thiophene ring connected through a two-carbon ethyl chain. The naphthalene moiety contributes hydrophobicity and π-π stacking capabilities, while the thiophene ring introduces electron-rich heterocyclic character, which may modulate electronic effects or binding specificity.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(19-10-8-14-9-11-22-13-14)20-12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNYLVIEIXQNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of naphthalen-1-ylmethylamine with 2-(thiophen-3-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea
- Structure : Features a 1-naphthyl group and a 2,4-dichlorophenyl-ethyl substituent on the urea core.
- Key Differences :
- The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound.
- Molecular weight: Calculated as ~375.3 g/mol (C₁₉H₁₅Cl₂N₂O), compared to the target compound’s estimated ~350.4 g/mol (C₁₈H₁₈N₂OS).
- Implications : The dichlorophenyl group may enhance metabolic stability but reduce solubility compared to the thiophene-containing derivative .
1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (Patent Example 66)
- Structure : Contains polar hydroxyethyl and trifluoromethoxy substituents.
- Key Differences: Hydroxyethyl groups increase hydrophilicity and hydrogen-bonding capacity, unlike the hydrophobic naphthalene and thiophene in the target compound.
Thiophene-Containing Imidazole Derivatives (e.g., Compound 5b)
- Structure : 2-methyl-5-nitroimidazole with a thiophen-3-yl-ethoxyethyl chain.
- Biological Relevance: Imidazole derivatives in exhibit antibacterial activity, hinting that the thiophene moiety in the target compound could contribute to similar bioactivity .
Table 1: Comparative Analysis of Urea Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₈N₂OS | ~350.4 | Naphthalen-1-ylmethyl, thiophen-3-yl-ethyl | Medicinal chemistry, materials |
| 1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea | C₁₉H₁₅Cl₂N₂O | ~375.3 | 2,4-Dichlorophenyl-ethyl, 1-naphthyl | Antimicrobial agents |
| Patent Example 66 (EP 4 121 415 B1) | C₁₈H₁₉F₃N₂O₄ | ~408.4 | Hydroxyethyl, trifluoromethoxy | Kinase inhibition (inferred) |
Key Observations:
The trifluoromethoxy group in adds both electronegativity and steric bulk.
Hydrophobicity :
- The target compound’s naphthalene and thiophene groups likely increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Synthetic Complexity :
- Thiophene-containing compounds (e.g., ) often require multi-step syntheses, whereas urea derivatives like are synthesized via condensation or nucleophilic substitution.
Biological Activity
1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea, with CAS number 1251685-09-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea is , with a molecular weight of 310.4 g/mol. The structure includes a naphthalene moiety and a thiophene ring, which are known for their roles in various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251685-09-2 |
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight | 310.4 g/mol |
Biological Activity Overview
Research indicates that compounds containing naphthalene and thiophene structures exhibit a range of biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties. The specific compound in focus has shown promising results in various assays.
Antiviral Activity
A study highlighted that derivatives similar to 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea demonstrate significant antiviral properties against viruses such as the Tobacco Mosaic Virus (TMV). The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antiviral efficacy .
Anticancer Potential
The compound has been investigated for its antiproliferative effects. In vitro studies suggest that it may inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural motifs have reported IC₅₀ values in the low micromolar range against various cancer cell lines .
The proposed mechanisms through which 1-(Naphthalen-1-ylmethyl)-3-(2-(thiophen-3-yl)ethyl)urea exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound is believed to interfere with signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound and its analogs:
- Antiviral Efficacy : A recent investigation into related compounds demonstrated an EC₅₀ value of approximately 0.20 μM against TMV, showcasing the potential for high antiviral activity .
- Anticancer Studies : In vitro assays conducted on breast cancer cell lines revealed that modifications to the urea linker significantly enhanced cytotoxicity, with some derivatives achieving IC₅₀ values below 5 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
